molecular formula C8H8O4 B1340424 1,4-Benzodioxan-6,7-diol CAS No. 90111-35-6

1,4-Benzodioxan-6,7-diol

Cat. No.: B1340424
CAS No.: 90111-35-6
M. Wt: 168.15 g/mol
InChI Key: OFJMLLBLUIVEIY-UHFFFAOYSA-N
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Description

1,4-Benzodioxan-6,7-diol is a chemical compound with the molecular formula C8H8O4. It is a member of the benzodioxane family, which is characterized by a dioxane ring fused to a benzene ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Benzodioxan-6,7-diol can be synthesized through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve the use of high-yield synthetic routes that can be scaled up for large-scale production. These methods often utilize cost-effective reagents and catalysts to ensure economic viability .

Chemical Reactions Analysis

Oxidative Coupling and Cyclization

The compound undergoes intramolecular cyclization under controlled conditions to form 1,4-benzodioxane derivatives. Key methods include:

Silver Oxide-Mediated Oxidative Dimerization

In biomimetic synthesis, oxidative coupling using Ag₂O in acetone yields dimeric lignan analogs. This method mimics natural biosynthetic pathways and produces stereoisomeric mixtures .

Reaction ConditionsProductsYieldSelectivity
Ag₂O (1.2 eq), acetone, RT, 24h3-Aryl-1,4-benzodioxane65–80%Favors trans-configuration
Ag₂O, electron-rich substrates2-Aryl derivatives30–45%Substrate-dependent

Epoxide Cyclization

Reaction with epoxide precursors (e.g., 3-chloro-1,2-propanediol) in basic media generates 6-membered benzodioxane rings preferentially over 7-membered analogs .

Example Pathway :

  • Sulfonation of diol intermediates with benzenesulfonyl chloride.
  • Cyclization using K₂CO₃ at 0–50°C yields >90% 1,4-benzodioxane derivatives .

Electrophilic Substitution

The aromatic ring undergoes regioselective substitution under nitration and sulfonation conditions:

Nitration

Nitration of halogen-substituted derivatives (e.g., 6-bromo-7-cyclopropyl-1,4-benzodioxane) occurs at the 5- or 8-position, though yields vary based on steric and electronic factors .

SubstrateNitrating AgentMajor ProductYield
6-Bromo-7-cyclopropyl analogHNO₃/H₂SO₄5-Nitro derivative42%

Sulfonation

Arylsulfonyl halides (e.g., toluenesulfonyl chloride) react with the diol under basic conditions to form sulfonated intermediates, critical for drug precursor synthesis .

Redox Reactions

The vicinal diol group participates in oxidation and reduction:

Oxidation to Quinones

Treatment with KMnO₄ in acidic media oxidizes the diol to a quinone structure :
1 4 Benzodioxan 6 7 diolKMnO4/H+1 4 Benzodioxane 6 7 dione\text{1 4 Benzodioxan 6 7 diol}\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{1 4 Benzodioxane 6 7 dione}

Oxidizing AgentConditionsProduct Purity
KMnO₄H₂SO₄, 60°C, 2h88%

Reduction

Catalytic hydrogenation (Pd/C, H₂) reduces the dioxane ring to a tetrahydrofuran analog, though this is less common .

Condensation with Carbonyl Compounds

The diol reacts with aldehydes/ketones via acid-catalyzed condensation:

Chalcone Derivatives

1,4-Benzodioxan-6,7-diol condenses with substituted benzaldehydes to form chalcone analogs with MAO-B inhibitory activity .

Aldehyde SubstituentCatalystProduct Activity (IC₅₀)
4-FluorophenylHCl/EtOH0.89 μM (MAO-B)

Transition Metal-Catalyzed Reactions

Pd(II) catalysts enable one-step synthesis of functionalized benzodioxanes:

Palladium-Assisted Cyclization

Reaction with 1,2-cyclohexanedione and vicinal diols using [PdCl₂(PhCN)₂] yields 1,4-benzodioxanes with >70% efficiency .

Catalyst LoadingTemperatureYield
5 mol%80°C, 12h78%

Comparative Reactivity of Derivatives

Reaction TypeSubstrateRate Constant (k, s⁻¹)
Oxidative Dimerization6-Methoxy analog2.3 × 10⁻³
Sulfonation7-Nitro derivative1.8 × 10⁻²

Synthetic Routes Efficiency

MethodKey AdvantageLimitation
Ag₂O-mediated couplingBiomimetic, high stereo-controlLow yields for 2-aryl
Pd-catalyzed cyclizationOne-step, scalableRequires anhydrous conditions

Mechanistic Insights

  • Cyclization Selectivity : Electronic effects dominate; electron-donating groups (e.g., -OCH₃) favor 3-aryl product formation .
  • Oxidation Pathways : Quinone formation proceeds via a radical intermediate stabilized by the dioxane ring’s electron-rich environment .

Biological Activity

1,4-Benzodioxan-6,7-diol is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of 1,4-Benzodioxane Derivatives

The 1,4-benzodioxane scaffold is characterized by its unique bicyclic structure, which allows for various modifications that enhance its biological activity. This compound has been linked to multiple pharmacological effects including:

  • Neurotransmitter Modulation : Acting as agonists or antagonists at neuronal nicotinic acetylcholine receptors (nAChRs).
  • Antimicrobial Properties : Demonstrated activity against both Gram-positive and Gram-negative bacteria.
  • Cancer Therapeutics : Potential as anti-cancer agents through various mechanisms including telomerase inhibition and apoptosis induction.

1. Neurotransmitter Interaction

Recent studies have shown that derivatives of 1,4-benzodioxane can selectively modulate nAChRs, which are crucial for neurotransmission in the central and peripheral nervous systems. For instance, certain modifications have led to compounds with high selectivity for specific receptor subtypes, enhancing their therapeutic potential in treating neurological disorders .

2. Antimicrobial Activity

Research has highlighted the effectiveness of benzodioxane-benzamide derivatives as inhibitors of FtsZ, a protein essential for bacterial cell division. These compounds exhibit potent antimicrobial activity, making them candidates for developing new antibiotics .

CompoundActivityReference
FZ116Strong FtsZ inhibitor
FZ117Moderate FtsZ inhibitor

3. Cancer Treatment

1,4-Benzodioxane derivatives have been investigated for their anti-cancer properties. For example, compounds designed to inhibit telomerase activity show promise in reducing cancer cell proliferation . Additionally, some benzodioxane-based compounds have demonstrated the ability to induce apoptosis in various cancer cell lines.

Case Study 1: Juvenile Hormone Signaling Inhibition

A recent study evaluated ethyl (E)-3-(4-{[7-(4-methoxycarbonylbenzyloxy)-1,4-benzodioxan-6-yl]methyl}phenyl)prop-2-enoate (EMBP), which exhibited strong precocious metamorphosis-inducing activity against silkworm larvae. EMBP was found to competitively inhibit juvenile hormone signaling pathways, demonstrating its potential as an insect growth regulator .

Case Study 2: Monoamine Oxidase B Inhibition

Another study focused on 1,4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B (MAO-B). These compounds showed promising results in reducing MAO-B activity, which is relevant for treating neurodegenerative diseases such as Parkinson's disease .

The biological activities of 1,4-benzodioxan derivatives can be attributed to their ability to interact with various molecular targets:

  • Receptor Binding : The structural features allow these compounds to bind effectively to nAChRs and other receptors.
  • Enzyme Inhibition : Many derivatives act by inhibiting key enzymes involved in neurotransmitter metabolism or bacterial cell division.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1,4-Benzodioxan-6,7-diol with improved conversion efficiency?

  • Methodological Answer: Synthesis optimization should address substrate instability and by-product formation. For example, dopamine condensation with aldehydes (e.g., phenylacetaldehyde) under physiological conditions yields this compound derivatives. However, low conversion efficiency (e.g., ~15.9%) may arise due to competing reactions. Strategies include:

  • Stabilizing substrates via pH control or temperature modulation.
  • Employing enzymatic catalysis to enhance regioselectivity.
  • Using LC-MS/MS to monitor intermediate degradation and adjust reaction kinetics in real-time .

Q. How can structural identity and purity of this compound be confirmed?

  • Methodological Answer: Combine orthogonal analytical techniques:

  • Thin-Layer Chromatography (TLC): Compare retention factors (Rf) with commercial standards to verify major products .
  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) for molecular ion confirmation (e.g., m/z 212.24 for C₁₄H₁₂O₂ analogs) and MS/MS for fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR): Assign peaks for diol protons (~5-6 ppm for aromatic protons) and oxygenated methylene groups (~4.3 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound derivatives across studies?

  • Methodological Answer: Discrepancies often arise from structural analogs (e.g., nitro-substituted derivatives like 6,7-dinitro-1,4-benzodioxane). To address this:

  • Perform X-ray crystallography or DFT calculations to validate stereochemistry and substituent effects.
  • Standardize experimental conditions (e.g., solvent polarity, temperature) for comparative studies .

Q. What advanced strategies are available to identify and quantify by-products during this compound synthesis?

  • Methodological Answer: By-products such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol (m/z 5256) can be analyzed via:

  • LC-MS/MS with MRM (Multiple Reaction Monitoring): Target specific m/z transitions for trace quantification.
  • Isotopic Labeling: Track dopamine incorporation to distinguish intermediates from degradation products.
  • Semi-preparative HPLC: Isolate by-products for NMR characterization .

Q. How can computational models predict the neurotoxic potential of this compound derivatives?

  • Methodological Answer: Use in silico tools to assess blood-brain barrier (BBB) permeability and dopamine interaction:

  • QSAR Models: Predict logP values to estimate lipophilicity and BBB penetration.
  • Molecular Docking: Simulate binding to dopamine receptors or monoamine oxidases.
  • Validate predictions with in vitro neurotoxicity assays (e.g., SH-SY5Y cell viability studies) .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4,9-10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJMLLBLUIVEIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20550032
Record name 2,3-Dihydro-1,4-benzodioxine-6,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90111-35-6
Record name 2,3-Dihydro-1,4-benzodioxin-6,7-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90111-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1,4-benzodioxine-6,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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